molecular formula C15H15FN4O2 B6491242 2-fluoro-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide CAS No. 1359617-07-4

2-fluoro-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide

Cat. No.: B6491242
CAS No.: 1359617-07-4
M. Wt: 302.30 g/mol
InChI Key: JEOUFOZDBXAEDE-UHFFFAOYSA-N
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Description

2-fluoro-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide is a synthetic small molecule of significant interest in medicinal chemistry and preclinical research. Its structure incorporates a benzamide scaffold linked to a pyrimidine ring, which is further substituted with a morpholine moiety. This specific architecture is designed to leverage the properties of the morpholine ring, which is widely recognized in drug discovery for its ability to improve the physicochemical properties of lead compounds . The morpholine group can enhance solubility and contribute to a favorable balance between lipophilicity and hydrophilicity, which is crucial for improving cell membrane permeability, particularly in the pursuit of agents that target the central nervous system (CNS) . Furthermore, the morpholine ring is frequently employed as a key pharmacophore in the development of inhibitors for various enzymes, including kinases . Researchers are exploring this compound and its analogs primarily in the context of CNS disorders and oncology. Its molecular framework makes it a valuable candidate for investigating mechanisms related to neurodegenerative diseases, mood disorders, and pain management, where morpholine-containing compounds have shown activity against relevant receptors and enzymes . This product is intended for research applications in a controlled laboratory environment. This compound is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-fluoro-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O2/c16-13-4-2-1-3-12(13)14(21)19-11-9-17-15(18-10-11)20-5-7-22-8-6-20/h1-4,9-10H,5-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOUFOZDBXAEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-fluoro-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide typically involves the condensation of 2-fluorobenzoic acid with 2-(morpholin-4-yl)pyrimidine-5-amine. The reaction is carried out under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Chemical Reactions Analysis

2-fluoro-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Drug Discovery

2-fluoro-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide is included in various screening libraries aimed at identifying new drugs targeting specific pathways, particularly in oncology.

Screening Libraries

This compound is part of the PI3K-targeted library , which consists of over 17,000 compounds designed to inhibit phosphoinositide 3-kinase (PI3K) pathways involved in cancer cell proliferation and survival . The compound's inclusion in such libraries highlights its potential as a lead compound for further development.

Cancer Treatment

Research indicates that compounds similar to this compound exhibit anti-cancer properties by targeting specific kinases involved in tumor growth and metastasis.

Other Therapeutic Areas

Beyond oncology, this compound shows promise in other therapeutic areas:

Neurological Disorders

The morpholine ring structure suggests potential applications in treating neurological disorders by modulating neurotransmitter systems or acting as neuroprotective agents. Compounds with similar structures have been explored for their ability to cross the blood-brain barrier and influence neurochemical pathways.

Inflammatory Diseases

Given its structural features, there is potential for this compound to be investigated for anti-inflammatory properties, possibly through the modulation of inflammatory cytokines or pathways involved in chronic inflammation.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate the activity of receptors by acting as an agonist or antagonist, depending on its binding affinity and the receptor type .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Compound 1 : 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide ()
  • Structural Differences :
    • Fluorine is at the para position on the benzamide (vs. ortho in the target compound).
    • Pyrimidine ring has a methyl group at position 2 and an acetamido-p-tolyloxy substituent at position 3.
  • Key Findings: Crystallizes in a monoclinic system with N–H···O hydrogen bonds, suggesting strong intermolecular interactions . The acetamido-p-tolyloxy chain may reduce solubility compared to the morpholine group in the target compound.
Compound 2 : 4-fluoro-N-methyl-N-{4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl}benzamide (FM9, )
  • Structural Differences :
    • Fluorine is para on the benzamide.
    • Pyrimidine is linked to a thiazole ring instead of morpholine.

Core Heterocycle Modifications

Compound 3 : 7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl benzimidazole derivatives ()
  • Structural Differences :
    • Pyrazolo[1,5-a]pyrimidine core replaces the pyrimidine ring.
    • Morpholine is retained but integrated into a fused heterocyclic system.
  • Key Findings :
    • Demonstrated potent PI3Kδ inhibition (IC50 = 18 nM) due to reduced core mobility and optimized solvent-exposed substituents .
    • The fused pyrazolopyrimidine system may enhance metabolic stability compared to the simpler pyrimidine in the target compound.

Fluorine Substitution Effects

Compound 4 : 5-fluoro-2-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide ()
  • Structural Differences :
    • Fluorine is at position 5 on a benzenesulfonamide (vs. benzamide in the target compound).
    • Morpholine is attached to position 4 of the pyrimidine.
  • The methyl group at position 2 may introduce steric hindrance absent in the target compound.

Pharmacological Screening Data

Compound 5 : CPL302415 (1-{2-[(4-tert-butylpiperazin-1-yl)methyl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl}-2-(difluoromethyl)-1H-benzimidazole) ()
  • Structural Differences :
    • Difluoromethyl-benzimidazole replaces the fluorobenzamide.
    • Tert-butylpiperazine substituent enhances lipophilicity.
  • Key Findings :
    • High PI3Kδ inhibitory activity (IC50 = 18 nM) attributed to fluorine’s bioisosteric effects and morpholine’s role in solubility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-fluoro-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. Key steps include:

  • Step 1 : Functionalization of the pyrimidine core with morpholine via SNAr (nucleophilic aromatic substitution) under reflux conditions (e.g., DMF, 80–100°C, 12–24 hours) .
  • Step 2 : Coupling the fluorobenzoyl group to the pyrimidine amine using HATU or EDCI as coupling agents in anhydrous DCM or THF, monitored by TLC/HPLC .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
    • Critical Parameters : Control of moisture, stoichiometric ratios, and reaction time to minimize byproducts like unsubstituted pyrimidine intermediates .

Q. How is the structural characterization of this compound validated?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., fluorine coupling constants, morpholine proton integration) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .
  • X-ray Crystallography : For unambiguous confirmation of the pyrimidine-morpholine linkage and benzamide orientation (if single crystals are obtainable) .

Q. What analytical techniques are recommended for purity assessment?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm; mobile phase: acetonitrile/water (0.1% TFA) .
  • Elemental Analysis : To validate C, H, N, and F content within ±0.4% of theoretical values .
  • Thermogravimetric Analysis (TGA) : To assess thermal stability and detect solvent residues .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Orthogonal Assays : Validate target inhibition using both enzymatic (e.g., fluorescence polarization) and cell-based assays (e.g., luciferase reporter systems) .
  • Dose-Response Analysis : Perform IC50_{50} determinations across multiple cell lines to rule out off-target effects .
  • Meta-Analysis : Compare structural analogs (e.g., pyrimidine derivatives with varying substituents) to identify SAR trends influencing activity discrepancies .

Q. What computational strategies are effective for modeling target interactions?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to predict binding modes with kinases or GPCRs, focusing on the morpholine-pyrimidine hinge region .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess complex stability and identify key binding residues .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities and validate against experimental data .

Q. How should researchers design experiments to probe the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • CRISPR-Cas9 Screening : Identify genetic vulnerabilities by knocking out putative targets in cancer cell lines .
  • Phosphoproteomics : Use SILAC-based LC-MS/MS to map kinase inhibition profiles .
  • In Vivo PET Imaging : For pharmacokinetic studies, radiolabel the compound with 18^{18}F and track biodistribution in rodent models .

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